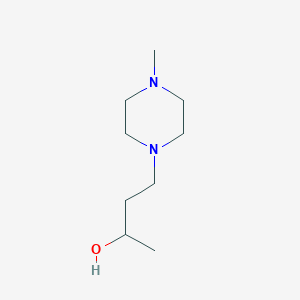

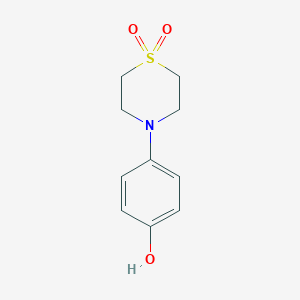

4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide

Overview

Description

Synthesis Analysis

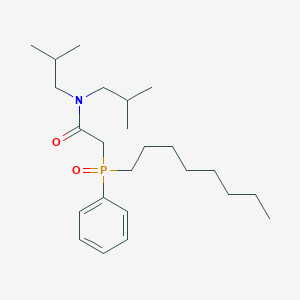

The synthesis of 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide and its derivatives is achieved through several methods. Notably, the compound has been synthesized from 1,4-thioxane-1,1-dioxide through reactions with hydrazine hydrate and hydroxylamine, leading to various N-substituted thiomorpholine-1,1-dioxides (Asinger et al., 1981). Another approach involves the highly energetic double conjugate addition of ethanolamine to divinylsulfone, highlighting the compound's role as an intermediate in the synthesis of HIV Maturation Inhibitor BMS-955176 (Strotman et al., 2018).

Molecular Structure Analysis

The molecular structure of thiomorpholine derivatives, including 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide, has been elucidated through various analytical techniques. X-ray crystallography studies have been instrumental in determining the conformation and stereochemistry of these molecules, providing insights into their molecular geometries and structural features (Aridoss et al., 2010).

Scientific Research Applications

Subheading Antioxidant Activity Analysis Techniques

Researchers have extensively studied antioxidants due to their wide applications in various fields such as food engineering, medicine, and pharmacy. Techniques like ORAC, HORAC, TRAP, and TOSC, based on the transfer of a hydrogen atom, and others like CUPRAC, FRAP, and the Folin–Ciocalteu test, based on the transfer of one electron, have been critically analyzed. These methods are primarily spectrophotometric and are pivotal in analyzing antioxidants or determining the antioxidant capacity of complex samples. Moreover, electrochemical (bio)sensors offer complementary insights, helping to elucidate the operating mechanisms and kinetics involving antioxidants (Munteanu & Apetrei, 2021).

Synthesis and Biological Activity of 8-Hydroxyquinolines

Subheading Therapeutic Applications of 8-Hydroxyquinolines

The 8-hydroxyquinoline nucleus exhibits a broad spectrum of biological activities, including antimicrobial, anticancer, and antifungal properties. These compounds have garnered attention for their potential as building blocks for pharmacologically active scaffolds. Recent advancements in the synthesis of 8-HQ derivatives have been focused on enhancing their pharmacological properties, particularly in anticancer, antiviral, and antibacterial domains. Various databases and search engines have been employed to gather recent references in this field, highlighting the significant therapeutic value of 8-HQ compounds and their potential in drug development (Saadeh, Sweidan, & Mubarak, 2020).

Advanced Oxidation Processes for Degradation of Pharmaceuticals

Subheading Degradation Pathways and Biotoxicity Analysis

Advanced Oxidation Processes (AOPs) are gaining traction for treating recalcitrant compounds in water. These processes, applied to compounds like acetaminophen, lead to varying kinetics, mechanisms, and by-products. Comprehensive studies on by-products, their biotoxicity, and degradation pathways have been summarized, emphasizing the criticality of understanding the most reactive sites in molecules for enhancing degradation by AOP systems. The insights from this research contribute significantly to improving environmental management strategies (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Biomedical Applications of Phosphorus-Containing Polymers

Subheading Phosphorus-Containing Polymers in Biomedicine

The burgeoning interest in phosphorus-containing organic materials for biomedical applications stems from their unique properties like biocompatibility, hemocompatibility, and resistance to protein adsorption. Significant research has been directed towards applications in dentistry, regenerative medicine, and drug delivery. Notably, the 2-methacryloyloxyethyl phosphorylcholine (MPC) monomer, owing to its biomimetic structure, has been pivotal in the development of phosphorylcholine-containing (co)polymers, promising a new class of materials for medical applications (Monge, Canniccioni, Graillot, & Robin, 2011).

properties

IUPAC Name |

4-(1,1-dioxo-1,4-thiazinan-4-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c12-10-3-1-9(2-4-10)11-5-7-15(13,14)8-6-11/h1-4,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSHOLIWPDBJMPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70618737 | |

| Record name | 4-(4-Hydroxyphenyl)-1lambda~6~,4-thiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide | |

CAS RN |

103661-13-8 | |

| Record name | 4-(4-Hydroxyphenyl)-1lambda~6~,4-thiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Methyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B34414.png)